molecular formula C16H20N2O3 B2865395 4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid CAS No. 1099068-61-7

4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid

Cat. No. B2865395
CAS RN: 1099068-61-7
M. Wt: 288.347
InChI Key: OGZKWTMFZSFRDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid” is a chemical compound with the CAS Number: 1099068-61-7 . It has a molecular weight of 288.35 . The IUPAC name for this compound is 4-(N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido)butanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H20N2O3/c1-11-13(12-6-3-4-7-14(12)17-11)10-15(19)18(2)9-5-8-16(20)21/h3-4,6-7,17H,5,8-10H2,1-2H3,(H,20,21) . This provides a detailed description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 288.35 . Other specific physical and chemical properties are not mentioned in the search results.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral activity . Compounds similar to the one have been synthesized and tested against various viruses. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be developed as an antiviral agent, given its structural similarity to these active molecules.

Anticancer Properties

Indole structures are known to play a role in the development of anticancer drugs. Mechanistic studies have indicated that some indole-based compounds can induce cell apoptosis, arrest cells in the G2/M phase, and inhibit tubulin polymerization . This implies that “4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid” might be valuable in cancer research, particularly in the design of tubulin polymerization inhibitors.

Antimicrobial Effects

The antimicrobial potential of indole derivatives is well-documented. They have been synthesized and evaluated for their ability to combat drug-resistant bacterial infections . Given the broad spectrum of biological activities associated with indole compounds, our compound could be explored for its efficacy against a range of bacterial strains.

Anti-HIV Activity

Indole derivatives have also been investigated for their anti-HIV properties. Molecular docking studies of novel indolyl derivatives have been performed to assess their effectiveness against HIV-1 . This suggests that “4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid” could be a candidate for further study in the context of HIV treatment.

Antioxidant Capabilities

Indoles are known to possess antioxidant properties, which are crucial in combating oxidative stress-related diseases . Research into the antioxidant capacity of indole derivatives could lead to the development of new therapeutic agents that mitigate the effects of free radicals.

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in the regulation of plant growth . The structural similarity of our compound to indole-3-acetic acid suggests potential applications in agriculture, particularly in the synthesis of novel plant growth regulators.

Safety and Hazards

The safety information for this compound can be found in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

4-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-11-13(12-6-3-4-7-14(12)17-11)10-15(19)18(2)9-5-8-16(20)21/h3-4,6-7,17H,5,8-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZKWTMFZSFRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(=O)N(C)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.